Gephyromycin

説明

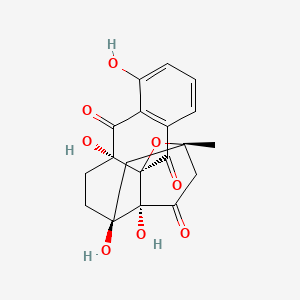

Structure

2D Structure

3D Structure

特性

分子式 |

C19H18O8 |

|---|---|

分子量 |

374.3 g/mol |

IUPAC名 |

(1R,10S,13S,15S,18R)-7,10,13,18-tetrahydroxy-15-methyl-19-oxapentacyclo[13.3.1.01,10.03,8.013,18]nonadeca-3(8),4,6-triene-2,9,17-trione |

InChI |

InChI=1S/C19H18O8/c1-15-7-11(21)18(26)16(24,8-15)5-6-17(25)14(23)12-9(3-2-4-10(12)20)13(22)19(17,18)27-15/h2-4,20,24-26H,5-8H2,1H3/t15-,16+,17-,18-,19-/m1/s1 |

InChIキー |

NGVFPCWSVDEXDQ-RHQZKXFESA-N |

異性体SMILES |

C[C@@]12CC(=O)[C@]3([C@@](C1)(CC[C@@]4([C@]3(O2)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)O |

正規SMILES |

CC12CC(=O)C3(C(C1)(CCC4(C3(O2)C(=O)C5=C(C4=O)C(=CC=C5)O)O)O)O |

同義語 |

gephyromycin |

製品の起源 |

United States |

Discovery, Isolation, and Natural Producers of Gephyromycin and Analogues

Historical Context of Gephyromycin Discovery

This compound belongs to the angucycline class of aromatic polyketides, a large family of natural products known for their tetracyclic benz[a]anthracene skeleton. nih.gov While the first angucyclinones were discovered in 1965, the identification of this compound marked a significant structural diversification within this group. nih.govresearchgate.net this compound was originally isolated in 2005 and was distinguished as the first angucyclinone to feature an unprecedented intramolecular ether bridge, a unique structural characteristic that set it apart from other known members of the class. nih.govgoettingen-research-online.dehpcr.jpnih.gov This discovery expanded the structural diversity of angucyclinones and highlighted the potential for novel bioactivities. nih.govnih.gov Since its initial discovery, over 100 derivatives of this compound have been identified, attracting considerable attention for their wide range of biological activities. nih.govresearchgate.net

Isolation from Streptomyces Species

The genus Streptomyces is a well-documented and prolific source of bioactive secondary metabolites, including a vast array of antibiotics and other pharmaceutically relevant compounds. nih.govopenaccessebooks.com It was within this genus that this compound was first found, and various species, particularly those from unique and extreme environments, have since been identified as producers.

The inaugural isolation of this compound was from an Antarctic terrestrial strain, Streptomyces griseus NTK 14. nih.govgoettingen-research-online.dehpcr.jpnih.govopenaccessebooks.com This strain yielded the highly oxygenated angucyclinone whose novel ether-bridged structure was determined using NMR methods and confirmed by single-crystal X-ray analysis. nih.gov In addition to this compound, the known compounds fridamycin E and dehydrorabelomycin (B1670205) were also identified from the extract of this strain. nih.gov The discovery from an Antarctic strain underscored the potential of extremophilic actinomycetes as a source for novel chemical entities. openaccessebooks.comscielo.br

The marine environment has proven to be a rich reservoir for discovering novel this compound analogues. mdpi.com Research into marine actinomycetes has led to the isolation of several Streptomyces strains that produce various forms of the compound. For instance, Streptomyces sp. strain M268, isolated from marine sediment, was found to produce this compound A. nih.gov Another marine strain, SS13I, yielded Gephyromycins B and C. nih.govmdpi.com More recently, a marine sediment-derived actinomycete, Streptomyces sp. HDN15129, was discovered to produce ent-gephyromycin A, the enantiomer of this compound A, along with five other new angucycline derivatives named monacycliones G–K. nih.govasm.orgacs.org These findings highlight the chemical diversity generated by marine microbial producers.

Table 1: this compound and Analogues from Marine-Derived Streptomyces Strains

| Strain | Source | Produced Compound(s) | Citation(s) |

| Streptomyces sp. M268 | Marine Sediment | This compound A | nih.gov |

| Streptomyces sp. SS13I | Marine | Gephyromycins B and C | nih.govmdpi.com |

| Streptomyces sp. HDN15129 | Marine Sediment | ent-Gephyromycin A, Monacycliones G-K | nih.govasm.orgacs.org |

| Streptomyces sp. BTBU20218885 | Marine Mud (Xiamen, China) | Angucycline derivatives | mdpi.comsemanticscholar.org |

Initially, the production of gephyromycins was thought to be confined to the Streptomyces genus. nih.gov However, this understanding was expanded with the discovery of a novel actinobacterium, strain NJES-13T, which produces this compound and its analogues. nih.govmdpi.comdntb.gov.ua This strain was isolated from the feces of the Antarctic emperor penguin (Aptenodytes forsteri). researchgate.netmdpi.comdntb.gov.ua Phylogenetic and phylogenomic analyses confirmed that strain NJES-13T represents a new species and genus within the family Dermatophilaceae, for which the name Gephyromycinifex aptenodytis gen. nov., sp. nov. has been proposed. nih.govmdpi.comdntb.gov.ua This was the first report of this compound production from a bacterium outside the Streptomyces genus, significantly broadening the known taxonomic distribution of producers. nih.govmdpi.com The complete genome of strain NJES-13 consists of a 3.45 Mb circular chromosome, and genome mining revealed five biosynthetic gene clusters, including a type III polyketide synthase (PKS) responsible for the core biosynthesis of gephyromycins. dntb.gov.uanih.gov

Marine-Derived Streptomyces Strains

Environmental and Ecological Niche of this compound Producers

The natural producers of this compound and its analogues inhabit diverse and often extreme ecological niches, which may influence the evolution of their biosynthetic capabilities. libretexts.org The ecological niche describes how an organism interacts with its environment, including its resources and competitors. libretexts.orgfao.org The production of secondary metabolites like this compound is often a key part of an organism's strategy for survival, growth, and competition within its specific habitat. libretexts.org

Producers have been isolated from a range of environments, from polar regions to marine depths.

Antarctic Terrestrial and Gut Microbiota: The original producer, Streptomyces griseus NTK 14, was isolated from an Antarctic terrestrial environment. openaccessebooks.com The novel producer, Gephyromycinifex aptenodytis NJES-13T, was isolated from the gut microbiota of the Antarctic emperor penguin. dntb.gov.uanih.govmdpi.com This unique niche within an animal host in a cold environment suggests a potential symbiotic relationship or a specialized adaptation for survival in the gut ecosystem. dntb.gov.uanih.gov

Marine Sediments: Several this compound-producing Streptomyces strains have been recovered from marine sediments, including deep-sea locations. nih.govacs.org These environments are characterized by high pressure, low temperatures, and specific nutrient availability, suggesting that the production of these compounds may play a role in microbial competition and interaction in the benthos.

Phycosphere: Some actinobacteria that produce related compounds have been isolated from the phycosphere, the area immediately surrounding microalgae. researchgate.net This niche is characterized by dynamic interactions between bacteria and algae, and the production of bioactive compounds can influence these relationships. researchgate.net

The varied habitats of these microorganisms, from the gut of a penguin to marine mud, indicate that the capacity to produce this compound is distributed across bacteria adapted to very different ecological settings. acs.orgdntb.gov.uanih.gov

Table 2: Ecological Niches of this compound-Producing Bacteria

| Organism | Strain | Ecological Niche | Location | Citation(s) |

| Streptomyces griseus | NTK 14 | Terrestrial | Antarctica | nih.govgoettingen-research-online.deopenaccessebooks.com |

| Streptomyces sp. | M268 | Marine Sediment | Not Specified | nih.gov |

| Streptomyces sp. | SS13I | Marine | Not Specified | nih.govmdpi.com |

| Streptomyces sp. | HDN15129 | Marine Sediment | Not Specified | nih.govacs.org |

| Gephyromycinifex aptenodytis | NJES-13T | Gut Microbiota (Emperor Penguin) | Antarctica | nih.govmdpi.comdntb.gov.uanih.gov |

Biosynthesis and Genetic Determinants of Gephyromycin

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites like gephyromycin are typically organized into biosynthetic gene clusters (BGCs). wikipedia.org The identification and analysis of these BGCs are crucial for understanding and manipulating the production of these compounds.

Genome mining has become an essential tool for discovering novel biosynthetic pathways from microbial genomes. frontiersin.org Bioinformatic pipelines such as the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) are widely used to predict and annotate BGCs within sequenced genomes. mdpi.comactinobase.orgjmicrobiol.or.kr

In Gephyromycinifex aptenodytis strain NJES-13, the antiSMASH tool was used to analyze its whole-genome sequence, leading to the prediction of five BGCs. nih.govmdpi.com Among these was a 44.5 kb Type III PKS cluster identified as being responsible for synthesizing the this compound core. mdpi.com

Analysis of Streptomyces neyagawaensis identified a silent angucyclinone BGC approximately 21 kb in length, containing 18 open reading frames. nih.gov Comparison of this cluster with known BGCs showed high similarity to genes involved in the biosynthesis of other angucyclines, such as landomycin and frigocyclinone (B1247308). nih.gov

Heterologous expression of a 211 kbp BAC clone from S. neyagawaensis IFO13477, which contained an entire concanamycin (B1236758) BGC, unexpectedly also produced ent-gephyromycin from a cryptic BGC located on the same clone. jst.go.jp

Table 1: this compound-Related Biosynthetic Gene Clusters (BGCs)

| Producing Organism | BGC Type | Size (approx.) | Key Features/Products | Reference |

|---|---|---|---|---|

| Gephyromycinifex aptenodytis NJES-13 | Type III PKS | 44.5 kb | Responsible for the biosynthesis of the core of gephyromycins. | mdpi.com |

| Streptomyces neyagawaensis NRRL B-3092 | Type II PKS | 21 kb | Silent cluster activated by regulator co-expression to produce this compound A. | nih.gov |

| Streptomyces sp. HDN155000 | Type II PKS (spi cluster) | Not specified | Heterologously expressed to produce this compound. | mdpi.comnih.gov |

| Streptomyces neyagawaensis IFO13477 | Type II PKS | Not specified | Cryptic cluster on a large BAC clone; produces ent-gephyromycin. | jst.go.jp |

Heterologous expression, which involves cloning a BGC from its native producer into a well-characterized host strain, is a powerful strategy for activating silent BGCs and studying biosynthetic pathways. nih.govfrontiersin.org Streptomyces species, such as S. albus and S. coelicolor, are commonly used as heterologous hosts due to their inherent ability to produce a wide array of secondary metabolites. nih.govfrontiersin.org

The Type II PKS gene cluster spi from Streptomyces sp. HDN155000 was successfully expressed in S. albus J1074, leading to the isolation and characterization of this compound and seven other angucycline compounds. mdpi.com

A large bacterial artificial chromosome (BAC) clone containing a cryptic BGC from S. neyagawaensis was heterologously expressed, resulting in the production of ent-gephyromycin and a novel polyketide, JBIR-157. jst.go.jpnih.gov

Activation of a silent Type II PKS cluster in S. neyagawaensis was achieved by co-overexpressing the regulatory genes ovmZ and ovmW, demonstrating a method for awakening dormant BGCs without heterologous expression of the entire cluster. nih.gov This approach was also shown to be effective using heterologous regulators from a different Streptomyces species. nih.gov

Genomic Mining and Bioinformatic Prediction of BGCs

Enzymology of this compound Biosynthesis

While complete enzymatic pathways for this compound are still under investigation, bioinformatic analyses and characterization of isolated intermediates have allowed for the proposal of plausible biosynthetic routes. The process involves the initial assembly of a polyketide chain by a PKS, followed by a series of enzymatic modifications including cyclizations, oxidations, and potentially glycosylations, catalyzed by tailoring enzymes encoded within the BGC. mdpi.comnih.gov

Polyketide Assembly: The core scaffold is assembled by either a Type II or Type III PKS. In the Type III pathway of Gephyromycinifex aptenodytis NJES-13T, an acyl-CoA starter unit is condensed with three molecules of malonyl-CoA to form a linear tetraketide intermediate. nih.gov In Type II pathways, a minimal PKS cassette (KS-CLF-ACP) iteratively condenses a starter unit with multiple malonyl-CoA extender units to form the poly-β-ketone backbone. mdpi.com

Cyclization and Aromatization: The linear polyketide chain undergoes specific intramolecular aldol (B89426) condensations and cyclizations, catalyzed by cyclase and aromatase enzymes, to form the characteristic angular tetracyclic ring system of angucyclinones. mdpi.com

Tailoring Reactions: After the core structure is formed, it is further modified by a suite of tailoring enzymes. For the proposed biosynthesis of ent-gephyromycin, a Baeyer–Villiger monooxygenase (BVMO) type FAD-dependent monooxygenase is hypothesized to be involved in forming a key epoxide or hemiacetal intermediate, which then leads to the final bridged structure. jst.go.jp Other tailoring steps can involve oxidation and dehydration reactions. mdpi.com Further research is required to fully characterize each enzyme and validate its specific function in the this compound biosynthetic pathway. nih.gov

Proposed Enzymatic Steps in the Core Angucyclinone Scaffold Formation

The formation of the characteristic tetracyclic benz[a]anthracene core of angucyclinones is initiated by a Polyketide Synthase (PKS) complex. researchgate.netresearchgate.net In the case of this compound and its enantiomer, ent-gephyromycin, two different types of PKS systems have been implicated.

Genomic analysis of Gephyromycinifex aptenodytis strain NJES-13T, an Antarctic bacterium that produces this compound, revealed a BGC containing a type III PKS. nih.govdntb.gov.uaresearchgate.net This type of PKS is proposed to utilize a starter unit, such as acyl-CoA, and perform three condensation reactions with malonyl-CoA as the extender unit, yielding a tetraketide intermediate. nih.gov This intermediate then undergoes a ring-folding reaction via aldol condensation to form a stilbene-like intermediate, which is a step towards the angucyclinone framework. nih.gov

Conversely, studies on the heterologous expression of a cryptic BGC from Streptomyces neyagawaensis showed that a type II PKS is responsible for producing ent-gephyromycin. jst.go.jpresearchgate.net Type II PKS systems typically employ a minimal set of enzymes—ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP)—to iteratively condense a starter unit (acetyl-CoA) with multiple extender units (malonyl-CoA). researchgate.netmdpi.com For angucyclines, this process generally involves one acetyl-CoA and nine malonyl-CoA molecules to assemble a decaketide chain. researchgate.netresearchgate.net This linear polyketide is then subjected to a series of cyclizations, catalyzed by dedicated cyclase enzymes within the BGC, to form the foundational angular tetracyclic scaffold. researchgate.netmdpi.commdpi.com An intermediate known as UWM6 is often a key precursor in the biosynthesis of angucycline end-products. mdpi.comresearchgate.net

The existence of two distinct PKS types for the biosynthesis of this compound enantiomers suggests that nature has evolved different routes to construct this unique angucyclinone scaffold. researchgate.net

Post-PKS Modifying Enzymes and Reactions

Once the core angucyclinone scaffold is assembled, it undergoes a series of tailoring reactions catalyzed by post-PKS modifying enzymes. nih.govactascientific.comrsc.org These enzymes, encoded by genes within the BGC, are responsible for the significant structural diversity observed in the angucycline family. researchgate.net The functional flexibility of these tailoring enzymes, such as flavin-dependent monooxygenases, allows them to catalyze a variety of reactions including hydroxylation and epoxidation. researchgate.net

In the context of this compound biosynthesis, several types of post-PKS modifications are crucial for generating the final structure:

Reduction: Ketoreductases are responsible for the stereospecific reduction of keto groups. researchgate.net The activity of these enzymes can create key branching points in biosynthetic pathways, leading to different angucycline derivatives. researchgate.net

Glycosylation: While this compound itself is an angucyclinone (aglycone), some related compounds in the producing strains are glycosylated. nih.gov For instance, in the BGC of Gephyromycinifex aptenodytis, a glycosyltransferase was proposed to be responsible for the C-glycosylation that forms related angucycline derivatives. nih.gov

The combinatorial action of these enzymes modifies the initial scaffold, leading to a diverse array of angucycline-type molecules, including this compound. nih.govmdpi.com

Investigations into the Formation of the Ether Bridge

The most distinctive structural feature of this compound is its intramolecular ether bridge, which forms an additional six-membered ring. nih.govmdpi.com The formation of this bridge is a key post-PKS modification. Investigations into the biosynthesis of ent-gephyromycin have led to a proposed pathway for the creation of this unique linkage. jst.go.jp

The proposed mechanism involves the following key enzymatic steps:

Epoxidation: A hypothetical angucyclinone intermediate is first acted upon by a Baeyer-Villiger monooxygenase (BVMO), a type of FAD-dependent monooxygenase. This enzyme is predicted to catalyze an epoxidation reaction, forming a highly reactive epoxide intermediate. jst.go.jp

Intramolecular Cyclization: Following epoxidation, the ether bridge is formed through an intramolecular nucleophilic attack. It is proposed that a hydroxyl group on the scaffold (e.g., at C-3) attacks one of the carbons of the epoxide ring (e.g., at C-12a). jst.go.jp This ring-opening cyclization forges the C-O-C ether bond, resulting in the final bridged structure of this compound. jst.go.jp

This proposed pathway highlights the role of specialized tailoring enzymes in generating novel and complex chemical scaffolds from common biosynthetic precursors. jst.go.jp

Precursor Incorporation Studies

Precursor incorporation studies, which involve feeding an organism with isotopically labeled small molecules, are a fundamental technique for elucidating biosynthetic pathways. For angucyclinones in general, feeding experiments with [1-¹³C] and [1,2-¹³C₂] acetates have confirmed that the carbocyclic backbone originates from the condensation of acetate (B1210297) units via the polyketide pathway. researchgate.net

While this is the established general mechanism for the angucycline class, specific precursor incorporation studies detailing the biosynthesis of this compound in its producing strains have not been extensively reported in the available literature. However, based on the well-understood biosynthesis of all type II polyketides, it is proposed that the this compound backbone is derived from one acetyl-CoA starter unit and nine malonyl-CoA extender units. researchgate.netmdpi.com Further studies, potentially involving labeled precursors fed to Gephyromycinifex aptenodytis or Streptomyces strains, would be required to definitively confirm the specific building blocks and their assembly into the unique this compound structure.

Chemical Synthesis and Structural Diversification of Gephyromycin and Analogues

Strategies for Total Synthesis of Angucyclinones Relevant to Gephyromycin

The total synthesis of complex aromatic polyketides like angucyclinones is a formidable task that has spurred the development of innovative synthetic methods. helmholtz-hips.de The core of the challenge lies in the construction of the tetracyclic benz[a]anthracene skeleton and the stereocontrolled installation of multiple oxygenated centers and the distinctive ether bridge found in this compound. nih.govresearchgate.netnih.gov

The synthesis of the angucyclinone framework typically relies on a convergent strategy, where different fragments of the molecule are synthesized separately before being joined. Key methodologies employed in the synthesis of natural products with similar structural motifs include:

Diels-Alder Cycloadditions: This powerful reaction is often used to construct the foundational six-membered rings of the tetracyclic system. By carefully choosing the diene and dienophile, chemists can build the core skeleton with a degree of stereocontrol.

Friedel-Crafts Acylations and Alkylations: These reactions are instrumental in attaching side chains and forming the quinone moieties characteristic of many angucyclinones.

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Suzuki, Stille, Heck, and Sonogashira couplings are vital for constructing the carbon-carbon bonds that form the aromatic core of the molecule. iitm.ac.in

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic structures, including the macrocyclic rings or the specific ring systems present in angucyclinone analogues. iitm.ac.in

Stereoselective Reductions and Oxidations: The specific stereochemistry of this compound's hydroxyl groups requires highly selective methods. Asymmetric reductions, such as those developed by Noyori, and Sharpless asymmetric epoxidations and dihydroxylations are examples of reactions that can establish chiral centers with high fidelity. iitm.ac.in

Lewis Acid-Mediated Additions: These reactions are a powerful tool for the stereoselective formation of carbon-carbon bonds, which is essential for building the complex carbon skeleton of molecules like this compound. orgsyn.org

The synthesis of the unprecedented ether bridge in this compound would likely involve an intramolecular cyclization reaction as a key late-stage step, after the main tetracyclic core is assembled.

Integrating enzymatic transformations into classical organic synthesis, a field known as chemo-enzymatic synthesis, offers elegant solutions to many of the challenges posed by complex natural products like this compound. helmholtz-hips.de Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often outperforming traditional chemical reagents. helmholtz-hips.defrontiersin.org

For angucyclinone synthesis, enzymes can be particularly useful:

Oxygenases: The biosynthesis of this compound and its analogues involves oxygenase enzymes. For example, Baeyer-Villiger monooxygenases (BVMOs) are implicated in the ring-cleavage and rearrangement reactions that diversify angucyclinone skeletons. dntb.gov.ua Incorporating these or similar enzymes like dioxygenases into a synthetic pathway could be a key strategy for installing the correct oxygenation pattern and potentially forming the ether bridge. helmholtz-hips.detu-dresden.de

Glycosyltransferases: For glycosylated angucyclinones, enzymatic glycosylation using engineered glycosyltransferases can attach sugar moieties to the aglycone core with high precision, a transformation that is often difficult to achieve with chemical methods. nih.gov

Lipases: Lipases can be used for stereoselective acylation or deacylation, helping to resolve racemic mixtures or introduce specific functional groups. frontiersin.org

The development of chemo-enzymatic total synthesis strategies can lead to more efficient and scalable production of this compound and its derivatives, facilitating further biological investigation. helmholtz-hips.de

Key Synthetic Methodologies and Reaction Pathways

Semi-Synthesis and Derivatization Approaches

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical approach to generate a library of analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com Starting with this compound isolated from fermentation, various functional groups can be targeted for modification.

Common derivatization strategies that could be applied to this compound include:

Acetylation and Methylation: The hydroxyl groups on the this compound scaffold are prime targets for reactions like acetylation or methylation. For instance, new derivatives of the related angucyclinones urdamycin Y and grincamycin W were synthesized via these methods. nih.gov Similarly, an acetylated derivative of JBIR-157, a compound co-produced with ent-gephyromycin, was synthesized by treating the parent compound with acetic anhydride (B1165640) in pyridine (B92270). jst.go.jp

Glycosylation/Deglycosylation: If a glycosylated analogue of this compound were available, the sugar moiety could be chemically or enzymatically cleaved or modified to explore the role of the glycan in the molecule's activity.

Ring Modification: More complex modifications could involve reactions that alter the core structure, such as ring-opening or contraction, to create novel scaffolds. nih.gov

These semi-synthetic derivatives are invaluable for identifying the key pharmacophoric elements of the this compound molecule.

Structural Analogues and Their Generation

Nature itself provides a variety of structural analogues of this compound. These compounds are often co-produced in the same microorganism or can be generated through genetic engineering of the biosynthetic pathway.

ent-Gephyromycin is the enantiomer of this compound, meaning it is its non-superimposable mirror image. It has been isolated from the marine sediment-derived actinomycete Streptomyces sp. HDN15129. nih.govacs.org It was also identified as a product from the heterologous expression of a large bacterial artificial chromosome (BAC) clone from Streptomyces neyagawaensis, which contained a cryptic biosynthetic gene cluster for this type II polyketide. jst.go.jpresearchgate.net The structure of ent-gephyromycin was established through extensive NMR and mass spectrometry analyses, and its identity was confirmed by comparing its specific rotation value with that reported in the literature. jst.go.jp

During the investigation of the marine-derived Streptomyces sp. HDN15129, a series of new angucycline derivatives, named monacycliones G-K, were discovered alongside ent-gephyromycin A. nih.govacs.org These compounds represent natural structural variants of the angucyclinone theme. Their structures were elucidated using spectroscopic methods (NMR, MS) and electronic circular dichroism (ECD) analysis. nih.govresearchgate.net

Monacyclone G is particularly noteworthy as it possesses a unique scaffold where a xanthone (B1684191) core is linked to the aminodeoxysugar ossamine. acs.orgresearchgate.net

Monacycliones H-J are distinguished by the presence of a rare S-methyl group, adding to the structural diversity of this compound family. acs.orgresearchgate.net

The co-production of these varied structures highlights the biosynthetic plasticity of the source organism and provides a rich pool of related compounds for biological screening.

Data Tables

Table 1: Naturally Occurring Structural Analogues of this compound

| Compound Name | Source Organism | Key Structural Features | Citations |

|---|---|---|---|

| ent-Gephyromycin A | Streptomyces sp. HDN15129; Streptomyces neyagawaensis (via heterologous expression) | Enantiomer of this compound. | jst.go.jpnih.govacs.orgresearchgate.net |

| Monacyclone G | Streptomyces sp. HDN15129 | Angucycline derivative with a xanthone core linked to the aminodeoxysugar ossamine. | nih.govacs.orgresearchgate.net |

| Monacyclone H | Streptomyces sp. HDN15129 | Angucycline derivative with a rare S-methyl group. | nih.govacs.orgresearchgate.net |

| Monacyclone I | Streptomyces sp. HDN15129 | Angucycline derivative with a rare S-methyl group. | nih.govacs.orgresearchgate.net |

| Monacyclone J | Streptomyces sp. HDN15129 | Angucycline derivative with a rare S-methyl group. | nih.govacs.orgresearchgate.net |

| Monacyclone K | Streptomyces sp. HDN15129 | Angucycline derivative. | nih.govacs.org |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ent-Gephyromycin |

| ent-Gephyromycin A |

| Monacyclone G |

| Monacyclone H |

| Monacyclone I |

| Monacyclone J |

| Monacyclone K |

| JBIR-157 |

| 2,12,18-O-Triacetyl JBIR-157 |

| Urdamycin Y |

| Grincamycin W |

| Acetic anhydride |

| Pyridine |

Hydroxylated and Other Substituted Analogues

The structural diversification of the this compound scaffold has been explored through both the isolation of naturally occurring hydroxylated analogues and the synthesis of other substituted derivatives. These efforts aim to generate novel compounds with potentially improved biological activities and to provide probes for understanding the molecular mechanism of action.

One notable source of hydroxylated this compound analogues is the actinobacterium Gephyromycinifex aptenodytis (strain NJES-13T), isolated from the gut microbiota of the Antarctic emperor penguin. nih.govnih.gov Fermentation of this strain yielded not only this compound but also two known angucyclinone derivatives: 2-hydroxy-tetrangomycin and a new frigocyclinone (B1247308) analogue identified as 2-hydroxy-frigocyclinone. nih.govnih.gov The isolation of these C-2 hydroxylated compounds highlights a natural pathway for the diversification of the angucycline core.

Beyond natural isolation, synthetic efforts have produced other classes of substituted analogues. For instance, a series of 6-aza-analogues of angucyclinones has been synthesized, demonstrating the feasibility of incorporating heteroatoms into the core tetracyclic structure. mdpi.com The key step in this synthesis was a Diels-Alder cycloaddition utilizing an azadiene derived from (-)-shikimic acid. mdpi.com This approach allows for the generation of novel scaffolds where a nitrogen atom replaces a carbon in ring B of the angucycline system.

Furthermore, semi-synthetic modifications have been performed on closely related angucycline structures, providing a blueprint for potential this compound derivatization. For example, derivatives of JBIR-157, a compound co-produced with ent-gephyromycin, were created through methylation and acetylation of its hydroxyl groups. jst.go.jp Specifically, treatment of JBIR-157 with diazomethane (B1218177) yielded a methylated analogue (2-Me), while reaction with acetic anhydride in pyridine produced an acetylated version (2-Ac). jst.go.jp These straightforward chemical modifications demonstrate methods for creating a library of substituted analogues to probe structure-activity relationships.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of this compound and its analogues have begun to reveal key structural features that govern their biological activities, particularly their antimicrobial and cytotoxic effects. Comparative analysis of this compound against its naturally occurring and synthetic analogues indicates that substitutions on the angucyclinone core can dramatically modulate potency and selectivity.

A significant finding comes from the comparison of this compound with its C-2 hydroxylated analogues, 2-hydroxy-tetrangomycin and 2-hydroxy-frigocyclinone. nih.gov In antimicrobial assays, both of these C-2 hydroxylated compounds exhibited inhibitory activity against Bacillus subtilis, Staphylococcus aureus, and Candida albicans. nih.gov In stark contrast, this compound itself showed no significant inhibitory effect on these same microbial strains under the tested conditions. nih.gov This suggests that the introduction of a hydroxyl group at the C-2 position is crucial for conferring antimicrobial activity to this class of angucyclinones.

The impact of these substitutions on cytotoxic activity is also profound. When evaluated against a panel of human cancer cell lines (HL-60, Bel-7402, and A549), this compound was found to have no obvious cytotoxicity. nih.gov However, its hydroxylated counterparts were active. 2-hydroxy-tetrangomycin displayed moderate cytotoxicity, while 2-hydroxy-frigocyclinone showed significant cytotoxicity, with IC50 values all below 10 µM against the three cell lines. nih.gov This again underscores the critical role of the C-2 hydroxyl group in enhancing the cytotoxic potential of the this compound scaffold.

Studies on synthetic aza-analogues of angucyclinones further contribute to the SAR landscape. A series of 6-aza-angucyclinones showed varied but generally potent cytotoxic activity against several cancer cell lines, including PC-3 (prostate cancer) and HT-29 (colon cancer), with IC50 values often in the low micromolar range. mdpi.com While a definitive SAR was not established, the evidence suggested that bulkier protecting groups on the A-ring might lead to an increase in cytotoxic activity. mdpi.com

Insights can also be drawn from derivatives of the related polyketide, JBIR-157. While ent-gephyromycin and JBIR-157 themselves showed no significant cytotoxic activity, their semi-synthetic derivatives did. jst.go.jp The methylated analogue of JBIR-157 (2-Me) exhibited notable cytotoxicity against SKOV-3 (ovarian adenocarcinoma), Meso-1 (mesothelioma), and Jurkat (T lymphoma) cells, with IC50 values comparable to the chemotherapy drug etoposide. jst.go.jp The acetylated derivative (2-Ac) was also moderately active. jst.go.jp This indicates that derivatization of the hydroxyl groups, in this case through methylation or acetylation, can "switch on" the cytotoxic activity of an otherwise inactive core structure.

Collectively, these findings suggest that the peripheral functional groups on the this compound framework are key determinants of its biological profile. Specifically, hydroxylation at the C-2 position appears essential for both antimicrobial and cytotoxic activities, while other modifications, such as N-substitution in the core and derivatization of hydroxyl groups, offer viable strategies for modulating potency.

Interactive Data Table: Cytotoxic Activity of this compound Analogues

| Compound | Cell Line | IC50 (µM) | Source |

| This compound | HL-60 | >50 | nih.gov |

| This compound | Bel-7402 | >50 | nih.gov |

| This compound | A549 | >50 | nih.gov |

| 2-hydroxy-tetrangomycin | HL-60 | 25.8 | nih.gov |

| 2-hydroxy-tetrangomycin | Bel-7402 | 14.1 | nih.gov |

| 2-hydroxy-tetrangomycin | A549 | 19.5 | nih.gov |

| 2-hydroxy-frigocyclinone | HL-60 | 8.9 | nih.gov |

| 2-hydroxy-frigocyclinone | Bel-7402 | 5.2 | nih.gov |

| 2-hydroxy-frigocyclinone | A549 | 7.6 | nih.gov |

| JBIR-157 (methylated) | SKOV-3 | 6.02 | jst.go.jp |

| JBIR-157 (methylated) | Meso-1 | 6.01 | jst.go.jp |

| JBIR-157 (methylated) | Jurkat | 3.51 | jst.go.jp |

Interactive Data Table: Antimicrobial Activity of this compound and Analogues

| Compound | Organism | Activity (MIC in µg/mL) | Source |

| This compound | Bacillus subtilis | >100 | nih.gov |

| This compound | Staphylococcus aureus | >100 | nih.gov |

| This compound | Candida albicans | >100 | nih.gov |

| 2-hydroxy-tetrangomycin | Bacillus subtilis | 25 | nih.gov |

| 2-hydroxy-tetrangomycin | Staphylococcus aureus | 50 | nih.gov |

| 2-hydroxy-tetrangomycin | Candida albicans | 50 | nih.gov |

| 2-hydroxy-frigocyclinone | Bacillus subtilis | 50 | nih.gov |

| 2-hydroxy-frigocyclinone | Staphylococcus aureus | 100 | nih.gov |

| 2-hydroxy-frigocyclinone | Candida albicans | 100 | nih.gov |

Biological Activities and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Glutaminergic Activity Towards Neuronal Cells

Gephyromycin, a highly oxygenated angucyclinone, has demonstrated notable glutaminergic activity in neuronal cells. nih.govhpcr.jp This activity is comparable in effective dosage to DCG-IV, a potent glutamate (B1630785) agonist. researchgate.net The compound was first isolated from the extract of a Streptomyces griseus strain, and its unique ether-bridged structure was determined using NMR methods and confirmed by single-crystal X-ray analysis. nih.govhpcr.jp Studies on cultured rat neurons have shown that this compound can influence calcium metabolism and cell survival, underscoring its effects on neuronal function. nih.gov The interaction of this compound with neuronal cells highlights its potential as a modulator of glutamatergic signaling pathways. nih.govhpcr.jp

Inhibition of Heat Shock Protein Hsp90 by this compound C

This compound C, a derivative isolated from the marine-derived actinomycete Streptomyces sp. SS13I, has been identified as a novel small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). researchgate.netresearchgate.netnih.gov This inhibitory action is significant as Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. researchgate.netnih.gov

This compound C exerts its inhibitory effect by binding to the N-terminal domain of Hsp90. researchgate.netresearchgate.netnih.gov This was demonstrated through a fluorescent polarization assay using FITC-labeled geldanamycin (B1684428) (FITC-GA), where this compound C competed with FITC-GA for binding to Hsp90 with an IC50 of 2.15 μM. researchgate.netresearchgate.net By binding to this ATP-binding site, this compound C disrupts the chaperone's function, leading to the degradation of its client proteins. researchgate.netnih.gov

The inhibition of Hsp90 by this compound C results in the downregulation of several key oncogenic client proteins, including:

AKT: A serine/threonine kinase that plays a critical role in cell survival and proliferation. researchgate.netnih.gov

CHK1 (Checkpoint Kinase 1): A kinase that is essential for DNA damage response and cell cycle checkpoint control. researchgate.netnih.gov

p53: A tumor suppressor protein that regulates the cell cycle and apoptosis. researchgate.netnih.gov While often a tumor suppressor, in some cancer contexts, mutant p53 can become an Hsp90 client.

CDK4 (Cyclin-Dependent Kinase 4): A kinase involved in cell cycle progression from the G1 to S phase. researchgate.netnih.gov

Raf-b and Raf-1: Serine/threonine-specific protein kinases that are part of the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival. researchgate.netnih.gov

The degradation of these client proteins disrupts critical signaling pathways that cancer cells rely on for their growth and survival. researchgate.netnih.gov

A significant consequence of Hsp90 inhibition by this compound C is the induction of cell cycle arrest, specifically at the G2/M phase. researchgate.netnih.govx-mol.net This was observed in studies on PC3 prostate cancer cells, where treatment with this compound C led to an accumulation of cells in the G2/M phase. researchgate.netresearchgate.net This arrest is accompanied by a decrease in the levels of cyclin proteins that are essential for the transition through this phase of the cell cycle. researchgate.netresearchgate.net The G2/M arrest prevents cancer cells from dividing and proliferating. researchgate.netnih.gov

By disrupting Hsp90 function and causing the degradation of key survival proteins, this compound C ultimately triggers apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govacademindex.com This apoptotic effect has been demonstrated in PC3 prostate cancer cells. researchgate.netresearchgate.net The induction of apoptosis is a critical mechanism for the anti-cancer activity of this compound C, as it leads to the elimination of malignant cells. researchgate.netnih.gov

Impact on Cell Cycle Progression (e.g., G2/M Arrest)

In Vitro Cytotoxic Activities Against Cancer Cell Lines

This compound C has demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory studies. researchgate.netamazonaws.com Its anti-proliferative activity has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Notably, in a study using a sulforhodamine B (SRB) assay, this compound C inhibited the proliferation of PC3 prostate cancer cells with an IC50 value of 1.79 ± 0.28 μM. researchgate.netresearchgate.net Other this compound analogues have also shown potent cytotoxic activity. For instance, Panglimycin D, a related angucycline, exhibited IC50 values of 0.4 and 1.8 μM against different cell lines. researchgate.net The cytotoxic potential of these compounds highlights their promise as novel Hsp90 inhibitors for cancer therapy. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound C and Related Compounds

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound C | PC3 (Prostate Cancer) | SRB | 1.79 ± 0.28 | researchgate.netresearchgate.net |

| Panglimycin D | Various | Not Specified | 0.4 | researchgate.net |

| Panglimycin D | Various | Not Specified | 1.8 | researchgate.net |

Activity Spectrum Across Diverse Human Cancer Cell Types

This compound and its analogues have demonstrated cytotoxic effects across a range of human cancer cell lines. The specific activity and the cell lines affected often depend on the particular analogue being studied.

This compound C has been identified as having a pronounced anti-tumor effect on human prostate cancer PC3 cells, acting as a novel small-molecule inhibitor of Hsp90. researchgate.netmdpi.comnih.gov Studies have reported its half-maximal inhibitory concentration (IC50) against PC3 cells to be 1.38 µmol/L and 1.79 ± 0.28 μM. researchgate.netnih.govnih.gov

While this compound C shows this specific activity, other analogues have a broader or different spectrum of action. For instance, the analogue 2-hydroxy-frigocyclinone displayed significant cytotoxicity against three human-derived cancerous cell lines: promyelocytic leukemia (HL-60), liver cancer (Bel-7402), and lung adenocarcinoma (A549), with all recorded IC50 values being less than 10 µM. researchgate.netnih.gov Another angucyclinone derivative also showed inhibitory activity against these same three cell lines. dntb.gov.ua

Furthermore, derivatives of JBIR-157, an analogue of ent-gephyromycin, have been tested against other cancer cell types. jst.go.jp The derivative known as 2-Me was found to be cytotoxic to human ovarian adenocarcinoma (SKOV-3), malignant pleural mesothelioma (Meso-1), and T lymphoma (Jurkat) cells, with IC50 values of 6.02 µM, 6.01 µM, and 3.51 µM, respectively. jst.go.jp In contrast, ent-gephyromycin itself did not show significant cytotoxic activity against these cell lines. jst.go.jp

The following table summarizes the cytotoxic activities of this compound and its analogues against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound and its Analogues

| Compound/Analogue | Cancer Cell Line | Cell Type | IC50 Value (µM) |

|---|---|---|---|

| This compound C | PC3 | Prostate Cancer | 1.38 nih.govnih.gov |

| This compound C | PC3 | Prostate Cancer | 1.79 ± 0.28 researchgate.net |

| 2-hydroxy-frigocyclinone | HL-60 | Promyelocytic Leukemia | < 10 researchgate.netnih.gov |

| 2-hydroxy-frigocyclinone | Bel-7402 | Liver Cancer | < 10 researchgate.netnih.gov |

| 2-hydroxy-frigocyclinone | A549 | Lung Adenocarcinoma | < 10 researchgate.netnih.gov |

| 2-Me (JBIR-157 derivative) | SKOV-3 | Ovarian Adenocarcinoma | 6.02 jst.go.jp |

| 2-Me (JBIR-157 derivative) | Meso-1 | Malignant Pleural Mesothelioma | 6.01 jst.go.jp |

Differential Potency of this compound and its Analogues

The potency of this compound is highly dependent on its specific chemical structure, with different analogues exhibiting varied biological activities and potencies. nih.gov A key finding is that this compound itself may be inactive against certain targets, while its analogues show significant efficacy. nih.govjst.go.jp

A clear example is the cytotoxicity against SKOV-3, Meso-1, and Jurkat cells, where ent-gephyromycin was largely inactive, but its derivatives, specifically 2-Me and 2-Ac, demonstrated moderate cytotoxic activities. jst.go.jp The potency of these derivatives was ranked in the order of 2-Me > 2-Ac > JBIR-157. jst.go.jp Similarly, two other angucycline derivatives, monacycliones I and J, showed cytotoxic activity against several human cancer cell lines, with IC50 values in the range of 3.5 to 10 μM. nih.gov

This differential potency suggests that specific functional groups or structural modifications are crucial for the cytotoxic effects of the this compound scaffold. For instance, the presence of a C-2 hydroxyl group in analogues like 2-hydroxy-tetrangomycin and 2-hydroxy-frigocyclinone appears to be important for their biological activities, which are absent in the parent this compound molecule. nih.gov

In Vitro Antimicrobial Properties of this compound Analogues

Research indicates that this compound itself does not possess significant antimicrobial properties. nih.gov However, certain analogues have demonstrated inhibitory effects against both bacteria and fungi. nih.gov

Inhibition of Bacterial Strains

Studies evaluating the antimicrobial spectrum found that this compound exhibited no obvious inhibitory effect against the bacterial strains Staphylococcus aureus and Bacillus subtilis. nih.gov In contrast, its C-2 hydroxyl substituted analogues, 2-hydroxy-tetrangomycin and 2-hydroxy-frigocyclinone, showed variable inhibitory activities against both of these bacterial species. nih.gov

Further research on other analogues revealed that a derivative of JBIR-157, 2-Me, exhibited very slight antimicrobial activity against Staphylococcus aureus, with an IC50 value of 40.2 µM. jst.go.jp Other related compounds, including ent-gephyromycin and JBIR-157, did not show any significant antimicrobial effects. jst.go.jp

Antifungal Activities

Similar to its antibacterial profile, this compound was found to be inactive against the fungal strain Candida albicans. nih.gov However, the analogues 2-hydroxy-tetrangomycin and 2-hydroxy-frigocyclinone demonstrated antifungal activity against this species. nih.gov

The following table summarizes the in vitro antimicrobial properties of this compound analogues.

Table 2: Antimicrobial Activity of this compound Analogues

| Compound/Analogue | Microbial Strain | Strain Type | Activity | IC50 / MIC |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | Bacterium | No obvious inhibition nih.gov | N/A |

| This compound | Bacillus subtilis | Bacterium | No obvious inhibition nih.gov | N/A |

| This compound | Candida albicans | Fungus | No obvious inhibition nih.gov | N/A |

| 2-hydroxy-tetrangomycin | Staphylococcus aureus | Bacterium | Inhibitory activity nih.gov | Not specified |

| 2-hydroxy-tetrangomycin | Bacillus subtilis | Bacterium | Inhibitory activity nih.gov | Not specified |

| 2-hydroxy-tetrangomycin | Candida albicans | Fungus | Inhibitory activity nih.gov | Not specified |

| 2-hydroxy-frigocyclinone | Staphylococcus aureus | Bacterium | Inhibitory activity nih.gov | Not specified |

| 2-hydroxy-frigocyclinone | Bacillus subtilis | Bacterium | Inhibitory activity nih.gov | Not specified |

| 2-hydroxy-frigocyclinone | Candida albicans | Fungus | Inhibitory activity nih.gov | Not specified |

Emerging Biological Activities

Beyond its direct cytotoxicity and antimicrobial potential, research has uncovered other biological activities for this compound. One of the most notable is the powerful glutaminergic activity exhibited by this compound A towards neuronal cells. mdpi.comnih.govnih.gov Its effective dosage is comparable to that of DCG-IV, a potent glutamate agonist. nih.gov

Additionally, the anticancer mechanism of this compound C has been further elucidated. It is now recognized as a novel small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). researchgate.netmdpi.comnih.gov This inhibition leads to the degradation of Hsp90 client proteins, such as AKT and CDK4, which ultimately induces G2/M cell cycle arrest and apoptosis in cancer cells. researchgate.net

Advanced Analytical and Characterization Methodologies for Gephyromycin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in defining the three-dimensional architecture of gephyromycin. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule, while Electronic Circular Dichroism (ECD) is crucial for determining its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. nih.gov It provides detailed information about the carbon-hydrogen framework. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular structure.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom, including their number, type, and proximity to one another through spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

2D NMR: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms that are not directly apparent from 1D spectra. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edublogspot.com It is instrumental in assigning specific proton and carbon resonances to each other. github.io The phase of the HSQC peaks can also distinguish between CH/CH₃ groups (positive phase) and CH₂ groups (negative phase), providing DEPT-like information. github.io

The structure of novel polyketides, including those related to this compound, has been determined using a combination of these NMR analyses. jst.go.jp By systematically analyzing the data from these experiments, researchers can assemble the complete bonding network of the molecule. github.io

Table 1: Representative NMR Data Interpretation for this compound Research

| NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies the types and connectivity of protons in the this compound structure. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Reveals the carbon skeleton, including carbonyls and aromatic rings. |

| HSQC | Direct one-bond ¹H-¹³C correlations. sdsu.edu | Assigns specific protons to their directly attached carbons. github.io |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. sdsu.edu | Connects different fragments of the molecule to build the complete structure. github.io |

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

While NMR spectroscopy is powerful for determining the connectivity of a molecule, it does not typically reveal its absolute configuration (the specific 3D arrangement of its atoms in space). nih.gov For chiral molecules like this compound, Electronic Circular Dichroism (ECD) is a critical technique used to establish this stereochemistry. rsc.orgull.es

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive or negative Cotton effects, is highly sensitive to the molecule's absolute configuration. rsc.org Enantiomers, which are non-superimposable mirror images, will exhibit ECD spectra that are identical in shape but opposite in sign. ull.es

The modern approach to determining absolute configuration involves comparing the experimentally measured ECD spectrum of the natural product with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT). nih.gov This computational method allows for the prediction of the ECD spectrum for a given stereoisomer. nih.govresearchgate.net A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. This method has been successfully applied to determine the absolute configuration of complex natural products, including those with multiple stereocenters. researchgate.netdntb.gov.ua The comparison of experimental ECD data with literature values for related compounds, such as ent-gephyromycin, can also be used for structural confirmation. jst.go.jp

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the elemental composition of this compound and for studying its presence in complex biological mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is the definitive method for determining the precise molecular formula of a compound like this compound. nih.govuci.edu Electrospray ionization (ESI) is a soft ionization technique that allows large, non-volatile, and thermally fragile molecules to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.gov

The high-resolution capability of the mass analyzer (such as a time-of-flight or Orbitrap) allows for the measurement of the m/z value with very high accuracy (typically to within a few parts per million). mdpi.comeuropa.eu This precision makes it possible to distinguish between different elemental compositions that might have the same nominal mass. By comparing the experimentally measured accurate mass to calculated masses for potential formulas, the unique molecular formula of the compound can be confidently assigned. uci.edumdpi.com For example, HR-ESIMS analysis of a related angucyclinone, urdamycin X, indicated the same molecular formula as ent-gephyromycin. jst.go.jp

Table 2: HR-ESIMS Data for Molecular Formula Determination

| Parameter | Description | Example Application |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode. | ESI is a 'soft' technique suitable for non-volatile molecules like this compound. nih.gov |

| Measured m/z | The experimentally determined mass-to-charge ratio of the molecular ion (e.g., [M+H]⁺, [M-H]⁻). | Provides the basis for molecular formula calculation. mdpi.com |

| Calculated m/z | The theoretical mass-to-charge ratio for a proposed molecular formula. | Used for comparison against the measured value. |

| Mass Error (ppm) | The difference between the measured and calculated mass, expressed in parts per million. | A low mass error (< 5 ppm) provides high confidence in the assigned formula. mdpi.com |

| Molecular Formula | The determined elemental composition (e.g., CₓHᵧNₐOₑ). | HR-ESIMS has been used to assign the molecular formula of this compound-related compounds. frontiersin.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. nih.govchromatographyonline.com It is an indispensable tool for metabolite profiling, which involves the comprehensive analysis of all metabolites present in a biological sample. nih.govnih.gov

In the context of this compound research, LC-MS can be used to:

Detect and Identify this compound in Complex Mixtures: LC separates this compound from other compounds in a crude extract (e.g., from a fermentation broth). acs.org The mass spectrometer then provides mass information that can confirm the presence of the target compound. jmb.or.kr

Profile Related Metabolites: LC-MS can reveal the presence of other related angucyclinones or degradation products in an extract, providing a broader picture of the metabolic output of the producing organism. acs.orgacademindex.com

Quantify this compound: By using appropriate standards and calibration curves, LC-MS can be used to determine the concentration of this compound in a sample. fda.goveuropa.eu Tandem mass spectrometry (LC-MS/MS) is often used for quantification to enhance selectivity and sensitivity. nih.gov

Advanced LC-MS platforms, such as those coupled with high-resolution mass spectrometers (LC-HRAM-MS), enable the confident identification of unknown metabolites by providing accurate mass data for both the parent ion and its fragments. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. alwsci.comnih.gov The sample is vaporized and separated based on its boiling point and interaction with the GC column before being detected by the mass spectrometer. mdpi.com

The direct applicability of GC-MS to a complex, non-volatile molecule like this compound is limited. However, it could be relevant in specific scenarios:

Analysis of Precursors or Degradation Products: If any volatile precursors in the biosynthetic pathway of this compound or volatile degradation products resulting from chemical treatment were of interest, GC-MS would be the method of choice. informaticsjournals.co.in

Derivatization: Chemical derivatization can be used to convert non-volatile compounds into more volatile derivatives that are amenable to GC-MS analysis. alwsci.com For example, functional groups like hydroxyls or carboxylic acids on a molecule can be modified to increase its volatility. This could theoretically be applied to fragments of this compound for structural analysis, although LC-MS is generally preferred for the intact molecule.

Analysis of Co-occurring Volatiles: In studying the producing organism, GC-MS could be used to analyze the profile of volatile organic compounds (VOCs) it emits, which may play a role in its ecological interactions. informaticsjournals.co.innih.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| ent-Gephyromycin |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of molecules, providing precise information on atomic connectivity, conformation, and both relative and absolute configurations. encyclopedia.pubnih.gov This technique is particularly crucial in the study of complex natural products like this compound, where stereochemistry plays a vital role in biological activity. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the molecular structure in the solid state. encyclopedia.pub For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, which is an essential step in their complete structural characterization. researchgate.net

In the initial discovery of this compound, isolated from Streptomyces griseus strain NTK 14, its novel ether-bridged angucyclinone structure was primarily elucidated through NMR methods and subsequently confirmed by single-crystal X-ray analysis. nih.gov This analysis was fundamental in substantiating the unprecedented bridged framework of the molecule. nih.gov While the X-ray analysis confirmed the connectivity and relative stereochemistry, the absolute configuration was ultimately evidenced through quantum chemical circular dichroism (CD) calculations. nih.gov

Further studies on related structures, such as ent-gephyromycin, have also relied on a combination of techniques. The relative configuration of these complex scaffolds is often determined using methods like rotating frame nuclear Overhauser effect spectroscopy (ROESY). jst.go.jp The absolute configuration can then be inferred through biosynthetic pathway predictions and supported by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using theoretical models like density functional theory (DFT). jst.go.jp Although obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenge for some natural products, it remains the gold standard for unambiguous structure determination when successful. researchgate.netd-nb.info

| Compound | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| This compound | Single-Crystal X-ray Analysis | Confirmed the unprecedented ether-bridged angucyclinone structure. | nih.gov |

| This compound | Quantum Chemical CD Calculations | Established the absolute configuration. | nih.gov |

| ent-Gephyromycin Analogue (JBIR-157) | ROESY and DFT Calculations | Determined the relative configuration and supported the assignment of the absolute configuration. | jst.go.jp |

Chromatographic Separation Techniques (e.g., HPLC, Preparative HPLC)

Chromatographic techniques are indispensable tools for the isolation and purification of natural products from complex fermentation broths. researchgate.net High-Performance Liquid Chromatography (HPLC) and its scale-up version, Preparative HPLC, are particularly powerful methods that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of pure compounds. teledynelabs.comlabcompare.com

The purification of this compound and its analogues from microbial extracts typically involves a multi-step chromatographic process. A common strategy begins with preliminary fractionation of the crude extract using column chromatography with sorbents like MCI gel or Sephadex LH-20. mdpi.comnih.govacs.org For instance, an 80% methanol (B129727) fraction from an MCI column can be further separated on a Sephadex LH-20 column using ethanol (B145695) as the eluent. mdpi.comnih.gov

The final purification step to obtain high-purity this compound is almost invariably achieved using semi-preparative or preparative reverse-phase HPLC (RP-HPLC). mdpi.comacs.org This involves using a C18 column, which has a non-polar stationary phase, and a polar mobile phase, typically a gradient of methanol (MeOH) and water (H₂O). mdpi.comacs.org By carefully optimizing the gradient elution, researchers can effectively separate this compound from other closely related metabolites. mdpi.comacs.org The use of a photodiode array (PDA) detector allows for monitoring the elution profile at specific wavelengths, such as 290 nm, to identify and collect the desired peaks. nih.govacs.org

| Chromatographic Step | Stationary Phase/Column | Mobile Phase/Eluent | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| Initial Fractionation | MCI gel | Gradient MeOH/H₂O (10:90 to 100% MeOH) | - | Crude separation of extracts. | nih.gov |

| Column Chromatography | Sephadex LH-20 | Ethanol | - | Further fractionation of semi-purified extracts. | mdpi.comnih.gov |

| Semi-preparative HPLC | RP-C18 (10 x 250 mm, 5 µm) | Gradient 0-100% MeOH/H₂O | UV (290 nm) | Final purification of this compound. | mdpi.comnih.gov |

| Semi-preparative HPLC (for analogues) | C18 HPLC Column | Isocratic MeOH/H₂O mixtures (e.g., 31:69, 43:57, 58:42) | PDA | Isolation of specific this compound-related polyketides. | acs.orgacs.org |

In Silico Methods for Ligand-Target Interactions (e.g., Molecular Docking)

In silico methods, particularly molecular docking, have become essential computational tools in drug discovery and chemical biology to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target). nih.govopenaccessjournals.com This technique simulates the binding process at an atomic level, predicting the preferred orientation and conformation of the ligand within the target's binding site and estimating the strength of the interaction. openaccessjournals.comfrontiersin.org Such studies provide valuable insights into the mechanism of action and can guide the development of more potent and selective analogues. nih.gov

Research into the biological activities of the this compound family has utilized molecular docking to understand their mode of action. For example, this compound C has been identified as a novel small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), an important target in cancer therapy. researchgate.net Computational modeling was used to elucidate the binding mechanism of this compound C to Hsp90. researchgate.net Similarly, docking studies have been employed to investigate the interactions of other angucyclinones with their targets, such as the inhibition of enzymes like Topoisomerase IV. sci-hub.se The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, then using docking software to explore possible binding poses. The results are scored and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

| Compound | Biological Target | In Silico Method | Key Findings/Purpose | Reference |

|---|---|---|---|---|

| This compound C | Heat Shock Protein 90 (Hsp90) | Computational Modeling/Molecular Docking | Investigated to elucidate the binding mechanism and its role as an Hsp90 inhibitor. | researchgate.net |

| This compound A | Glutamate (B1630785) Receptors (inferred) | - | Identified as having powerful glutaminergic activity, suggesting interaction with neuronal glutamate receptors. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Angucyclinone Analogue | Topoisomerase IV | Molecular Docking | Studied for the potential inhibition of bacterial enzymes. | sci-hub.se |

Biotechnological Production and Optimization Strategies for Gephyromycin

Fermentation Optimization and Scale-Up

The biosynthesis of secondary metabolites such as gephyromycin is highly sensitive to cultivation parameters. omicsonline.orgomicsonline.org Factors including temperature, pH, aeration, incubation time, and the composition of the culture medium must be carefully controlled and optimized to maximize product yield. omicsonline.orgomicsonline.orgnih.gov The process of scaling up production from laboratory flasks to industrial bioreactors requires extensive optimization to ensure that adequate amounts of the bioactive compound are available for further study and development. omicsonline.orgomicsonline.org

A key challenge in the fermentation of filamentous actinomycetes, the primary producers of angucyclinones, is the control of cellular morphology. dntb.gov.ua Depending on the strain and conditions, these bacteria can grow as dispersed mycelia, loose clumps, or dense pellets, which directly impacts nutrient uptake, oxygen transfer, and, consequently, metabolite production. dntb.gov.ua

In the case of the novel actinobacterium Gephyromycinifex aptenodytis (strain NJES-13), isolated from the feces of an Antarctic emperor penguin, initial production of this compound in an unoptimized R2A medium was low. nih.govnih.gov Quantitative analysis showed a production level of 2.554 mg/L for this compound and 3.056 mg/L for a related analogue, 2-hydroxy-tetrangomycin. nih.gov The low yield of another potential new analogue initially hindered its structural elucidation. nih.govdntb.gov.ua To address this, a strategy of glass bead-enhanced fermentation was employed to increase productivity, which successfully raised the concentration of the targeted metabolites. nih.govdntb.gov.ua

Strain Engineering and Genetic Manipulation of Producer Organisms

Modern genetic and metabolic engineering techniques offer powerful tools for enhancing the production of natural products and for generating novel derivatives. helmholtz-hips.degoogle.com Strategies such as the heterologous expression of entire biosynthetic gene clusters (BGCs) in optimized host strains, the manipulation of regulatory genes, and targeted gene knockouts are pivotal in advancing the biotechnological production of this compound and its analogues. helmholtz-hips.deuea.ac.ukresearchgate.net

Pathway engineering focuses on the targeted modification of an organism's genetic makeup to increase the metabolic flux towards the desired product. google.comgoogle.com This can involve overexpressing pathway-specific regulatory genes to "switch on" or enhance the activity of a BGC. helmholtz-hips.de

A notable example is the activation of a silent type II polyketide synthase (PKS) gene cluster in Streptomyces neyagawaensis NRRL B-3092. researchgate.net Researchers found that co-overexpression of two native, interdependent transcriptional regulator genes, ovmZ and ovmW, successfully activated the cryptic pathway, leading to the production of this compound A. researchgate.net Expression of either gene alone was insufficient to trigger biosynthesis. researchgate.net This engineered strain produced significant quantities of this compound A, along with two other angucyclinones. researchgate.net

Table 1: Activation of Angucyclinone Production in Streptomyces neyagawaensis by Co-overexpression of ovmZ and ovmW

| Compound | Yield in Recombinant Strain (mg/L) |

|---|---|

| This compound A | 22.3 ± 8.0 |

| Tetrangomycin | 4.8 ± 0.5 |

| Fridamycin E | 20.3 ± 4.1 |

Data sourced from a study on activating silent gene clusters in S. neyagawaensis. researchgate.net

Directed biosynthesis leverages genetic manipulation to produce novel analogues of a parent compound. omicsonline.org This can be achieved through several methods, including combinatorial biosynthesis, where genes from different pathways are combined, or through the targeted inactivation of specific tailoring enzymes within a BGC. nih.govomicsonline.org Such approaches have been successfully used to generate libraries of new urdamycin analogues, which are structurally related to this compound. nih.gov

For instance, the deletion of the ketoreductase gene simC7 from the BGC of the related angucyclinone simocyclinone resulted in the production of a novel analogue, 7-oxo-SD8, demonstrating how blocking a specific biosynthetic step can yield new chemical structures. uea.ac.uk Similarly, the producer organism Gephyromycinifex aptenodytis was found to naturally produce this compound alongside the analogues 2-hydroxy-tetrangomycin and, upon fermentation optimization, a new derivative identified as 2-hydroxy-frigocyclinone. nih.govdntb.gov.ua The discovery of different biosynthetic routes to the this compound core, including a type III PKS in G. aptenodytis and a type II PKS in S. neyagawaensis, suggests significant potential for generating further structural diversity through genetic engineering. researchgate.net

Pathway Engineering for Enhanced Production

Novel Bioreactor Configurations and Culture Conditions

Beyond traditional fermentation optimization, the exploration of novel bioreactor setups and culture conditions is crucial for unlocking the full biosynthetic potential of microbial producers. nih.govresearchgate.net These methods often aim to mimic natural environmental triggers or to physically control the growth morphology of the microorganisms. dntb.gov.uadokumen.pub

A successful strategy applied to the this compound producer Gephyromycinifex aptenodytis NJES-13T involved using glass bead-enhanced fermentation. nih.govdntb.gov.ua In filamentous actinomycetes, the formation of dense pellets can limit nutrient and oxygen availability to cells in the core, thereby reducing productivity. dntb.gov.ua The addition of glass beads to the liquid culture provides surfaces for cell attachment and creates shear forces that promote a more dispersed, filamentous morphology. nih.gov This improved morphology was directly linked to a significant increase in the productivity of this compound and its two angucyclinone derivatives, 2-hydroxy-tetrangomycin and the newly identified 2-hydroxy-frigocyclinone. nih.govdntb.gov.ua

Table 2: Effect of Glass Bead-Enhanced Fermentation on Angucyclinone Production by G. aptenodytis NJES-13T

| Fermentation Method | This compound (GPM) | 2-hydroxy-tetrangomycin (2-HT) | 2-hydroxy-frigocyclinone |

|---|---|---|---|

| Standard Fermentation | Low Productivity | Low Productivity | Not Detected/Elucidated |

| Glass Bead-Enhanced Fermentation | Increased Productivity | Increased Productivity | Successfully Isolated and Identified |

Based on findings from studies enhancing metabolite production in G. aptenodytis. nih.govdntb.gov.ua

Another innovative approach is the use of co-cultivation, where the producer strain is grown alongside a different microorganism. researchgate.net This strategy is based on the principle that microbial interactions can induce the expression of otherwise silent BGCs as a form of chemical defense or communication. dokumen.pub For example, co-culturing actinomycetes with mycolic acid-containing bacteria has been shown to activate cryptic secondary metabolite pathways, leading to the discovery of novel compounds. researchgate.net While not yet specifically documented for this compound, this "combined-culture" methodology represents a promising avenue for discovering new this compound analogues or enhancing production in existing strains. researchgate.net

Future Research Directions for Gephyromycin Compounds

Elucidation of Remaining Biosynthetic Pathway Details

The biosynthesis of gephyromycins involves complex enzymatic reactions, primarily orchestrated by Type II or Type III polyketide synthases (PKS). researchgate.netnih.gov While plausible biosynthetic pathways have been proposed based on genomic analysis and the isolation of intermediates, many details remain hypothetical. nih.govjst.go.jp Genome mining of producing strains, such as Gephyromycinifex aptenodytis (formerly strain NJES-13T) isolated from an Antarctic emperor penguin, has identified the biosynthetic gene clusters (BGCs) responsible for producing the angucyclinone core. nih.govnih.gov These analyses, often using tools like antiSMASH, have pinpointed the PKS clusters and ancillary enzymes like oxygenases and transferases that build the gephyromycin scaffold. nih.gov

However, the precise sequence of many post-PKS tailoring steps, including specific hydroxylations, reductions, and the critical ether bridge formation that defines gephyromycins, is not fully confirmed. jst.go.jpresearchgate.net For instance, the proposed pathway for ent-gephyromycin involves a hypothetical epoxide intermediate that cyclizes to form the bridge, a step catalyzed by a presumed Baeyer–Villiger monooxygenase. jst.go.jp Future research must focus on the functional characterization of these tailoring enzymes. This will involve gene knockout studies, heterologous expression of individual enzymes, and in vitro enzymatic assays to confirm their specific roles and substrate specificities. Clarifying these remaining details is crucial for understanding how the structural diversity of this compound analogues is generated and will be instrumental for future bioengineering efforts.

Discovery of Undiscovered this compound Analogues and Their Bioactivities

The chemical diversity of the this compound family is far from fully explored. Recent discoveries have demonstrated that novel analogues can be found in unique environments and through advanced genetic techniques. For example, the investigation of actinobacterium strain NJES-13T, isolated from the feces of an Antarctic emperor penguin, led to the identification of known gephyromycins and a new analogue, 2-hydroxy-frigocyclinone. nih.govdntb.gov.ua This highlights extreme and previously unexplored environments as a promising source of novel microbial strains that may produce undiscovered gephyromycins.

Furthermore, heterologous expression of cryptic or silent BGCs from various Streptomyces strains has proven to be a powerful tool for discovering new natural products. jst.go.jpmdpi.com This technique resulted in the production of ent-gephyromycin and a novel, skeletally distinct compound, JBIR-157, from a single gene cluster. jst.go.jp Future research should continue to leverage these strategies:

Exploring Unique Niches: Isolating and screening microorganisms from untapped ecological niches. nih.gov

Genome Mining and Heterologous Expression: Activating silent BGCs from known and novel actinomycetes to unlock their full chemical potential. mdpi.comhelmholtz-hips.de

Newly discovered analogues must be systematically evaluated for a broad range of biological activities. While some analogues show promising antitumor or glutaminergic activity, others may possess different, yet-to-be-discovered therapeutic properties. mdpi.comresearchgate.net

Table 1: Selected this compound Analogues and Their Reported Bioactivities

| Compound Name | Source Organism | Reported Bioactivity | Citations |

|---|---|---|---|

| This compound | Streptomyces griseus NTK 14 / Gephyromycinifex aptenodytis | Glutaminergic activity; selective antimicrobial activity against Gram-positive bacteria. | mdpi.comscielo.brmdpi.com |

| This compound A | Not Specified | Exhibits powerful glutaminergic activity toward neuronal cells. | mdpi.comresearchgate.netresearchgate.net |

| This compound C | Streptomyces sp. SS13I (marine-derived) | Antitumor effects against prostate cancer (PC3) cells; Hsp90 inhibitor. | mdpi.comresearchgate.netnih.gov |